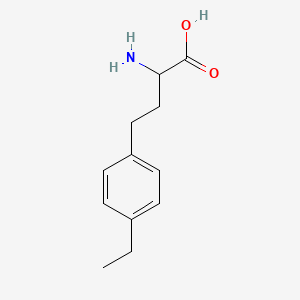

2-Amino-4-(4-ethylphenyl)butanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

2-amino-4-(4-ethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |

InChI-Schlüssel |

ANXURTLCLVZTPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)CCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Unveiling the Molecular Architecture and Synthetic Methodologies of 2-Amino-4-(4-ethylphenyl)butanoic Acid: A Technical Whitepaper

Executive Summary

The integration of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics represents a cornerstone of modern medicinal chemistry, providing dense functionality, a source of chirality, and resistance to endogenous proteolytic degradation[1]. Among these, 2-Amino-4-(4-ethylphenyl)butanoic acid —often referred to as 4-ethylhomophenylalanine—stands out as a highly specialized building block. By extending the carbon backbone of phenylalanine and introducing a para-ethyl substitution on the aromatic ring, this compound offers unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating biocatalytic synthesis protocol, and outlines its mechanistic utility in advanced drug discovery.

Chemical Identity and Molecular Architecture

The structural framework of 2-Amino-4-(4-ethylphenyl)butanoic acid is defined by a four-carbon butanoic acid chain. The

This specific architecture fundamentally alters the molecule's pharmacodynamic profile compared to natural aromatic amino acids. The insertion of an additional methylene group between the

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and topological descriptors of the compound, which are critical for calculating ligand efficiency and membrane permeability in early-stage drug design[3].

| Property | Value | Computational / Analytical Source |

| IUPAC Name | 2-amino-4-(4-ethylphenyl)butanoic acid | Nomenclature Standard |

| Molecular Formula | C₁₂H₁₇NO₂ | Stoichiometric Calculation |

| Molecular Weight | 207.27 g/mol | Computed Average Mass |

| Monoisotopic Mass | 207.1259 Da | ESI-HRMS Target Mass |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | 2D Structure Analysis |

| Hydrogen Bond Donors | 2 | (-NH₂, -OH) |

| Hydrogen Bond Acceptors | 3 | (C=O, -OH, -NH₂) |

| Rotatable Bonds | 6 | Conformational Analysis |

Mechanistic Role in Drug Development

In the context of pharmaceutical development, 2-Amino-4-(4-ethylphenyl)butanoic acid serves as a highly versatile intermediate[]. When incorporated into a peptide sequence or a small-molecule inhibitor (such as an Angiotensin-Converting Enzyme [ACE] inhibitor analog), the UAA acts as a structural pharmacophore.

-

Proteolytic Shielding: Because it is non-proteinogenic, its inclusion in a peptide backbone disrupts the recognition motifs of endogenous proteases, dramatically extending the circulating half-life of the therapeutic agent.

-

Target Selectivity: The ethyl substitution provides a precise steric bulk that can be leveraged to achieve selectivity between closely related enzyme isoforms, where a standard phenyl ring might lack the necessary binding affinity.

Advanced Synthetic Methodologies

The synthesis of enantiopure UAAs remains a historical challenge. While classical asymmetric Strecker syntheses or photoredox catalysis methods are viable[5], they often require complex chiral auxiliaries or heavy metal catalysts. To ensure high enantiomeric excess (ee) and environmental sustainability, Biocatalytic Transamination has emerged as the industry standard for homophenylalanine derivatives[2].

Protocol 1: Biocatalytic Asymmetric Synthesis

This protocol details the conversion of a prochiral keto-acid into the enantiopure L-amino acid using an engineered aromatic amino acid transaminase (AroAT).

-

Step 1: Buffer and Cofactor Preparation.

-

Action: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.5, containing 20 mM Pyridoxal 5'-phosphate (PLP).

-

Causality: The slightly alkaline pH ensures optimal enzyme conformation, while the PLP cofactor is strictly required to form the internal aldimine linkage (Schiff base) that mediates the amine transfer.

-

-

Step 2: Substrate Loading.

-

Action: Dissolve 2-oxo-4-(4-ethylphenyl)butanoic acid (substrate) to a final concentration of 100 mM, and add L-glutamate (amine donor) at 500 mM.

-

Causality: A 5-fold molar excess of L-glutamate is utilized to thermodynamically drive the reversible transamination equilibrium toward the formation of the target product.

-

-

Step 3: Enzymatic Catalysis.

-

Action: Introduce the engineered AroAT enzyme (5 U/mL) and incubate at 37°C under gentle agitation for 24 hours.

-

Causality: 37°C provides the optimal kinetic rate for the AroAT without risking thermal denaturation of the protein structure.

-

-

Step 4: Quenching and Isolation.

-

Action: Acidify the reaction mixture to pH 2.0 using 1M HCl, followed by centrifugation.

-

Causality: Dropping the pH protonates the newly formed amino group, halting the enzymatic reaction instantly and precipitating unreacted hydrophobic keto-acids, thereby streamlining the downstream purification process.

-

Caption: Biocatalytic transamination workflow for the stereoselective synthesis of the L-enantiomer.

Experimental Validation & QA (Self-Validating System)

To ensure trustworthiness in drug development, the synthesis must be coupled with a self-validating analytical workflow. The following protocol guarantees both the chemical identity and the stereochemical purity of the synthesized UAA.

Protocol 2: Analytical Validation Workflow

-

Step 1: Preparative HPLC Purification.

-

Action: Purify the crude mixture using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Causality: The lipophilic 4-ethylphenyl group ensures strong retention on the C18 stationary phase, allowing for baseline separation from polar byproducts like

-ketoglutarate.

-

-

Step 2: Chiral HPLC Analysis.

-

Action: Inject a purified aliquot onto a chiral stationary phase column (e.g., Crownpak CR(+)) using perchloric acid mobile phase.

-

Causality: The chiral crown ether forms transient, diastereomeric inclusion complexes with the primary amine of the UAA. The L- and D-enantiomers will exhibit distinct retention times, allowing for the precise calculation of enantiomeric excess (>99% required for pharmaceutical use).

-

-

Step 3: LC-MS/MS Confirmation.

-

Action: Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Causality: Validates the exact mass (

at m/z 208.13). Subsequent MS/MS fragmentation validates structural connectivity by identifying the characteristic loss of ammonia and formic acid, alongside the stable 4-ethylbenzyl carbocation fragment.

-

Caption: Self-validating analytical workflow ensuring chemical identity and stereochemical purity.

References

1.[3] Title: Phenylalanine betaine | C12H17NO2 | CID 16745393 - PubChem. Source: nih.gov. URL: 2.[] Title: CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid) - BOC Sciences. Source: bocsci.com. URL: 3.[2] Title: Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor - PubMed. Source: nih.gov. URL: 4.[1] Title: Highlights in synthesis - unnatural amino acids - BioAscent. Source: bioascent.com. URL: 5.[5] Title: Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox Catalysis - ChemRxiv. Source: chemrxiv.org. URL:

Sources

- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine betaine | C12H17NO2 | CID 16745393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Physicochemical Profiling and Synthetic Applications of 2-Amino-4-(4-ethylphenyl)butanoic Acid in Peptide Engineering

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery, enabling researchers to overcome the inherent limitations of natural peptides, such as rapid proteolytic cleavage and poor membrane permeability. This technical whitepaper explores the physicochemical properties, mechanistic advantages, and synthetic workflows associated with 2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-ethylhomophenylalanine). Designed for researchers and drug development professionals, this guide provides a self-validating protocol for integrating this sterically demanding, lipophilic building block into advanced therapeutic scaffolds.

Structural Identity and Chemical Significance

2-Amino-4-(4-ethylphenyl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone and a para-ethyl substituted phenyl ring. The most commonly utilized enantiomer in therapeutic design is the (S)-enantiomer (CAS: 1260588-32-6)[1].

The structural extension from a standard phenylalanine (propanoic acid backbone) to a homophenylalanine (butanoic acid backbone) introduces an additional methylene bridge. This added flexibility, combined with the para-ethyl substitution, creates a highly lipophilic and sterically distinct side chain. This unique topology is specifically engineered to probe deep hydrophobic pockets in target receptors that are inaccessible to standard aromatic amino acids.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 2-Amino-4-(4-ethylphenyl)butanoic acid is critical for predicting its behavior in both synthetic environments and biological systems. The para-ethyl group significantly shifts the partition coefficient (LogP), directly correlating with enhanced membrane permeability.

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₂H₁₇NO₂ | Defines the extended aliphatic-aromatic side chain. |

| Molecular Weight | 207.27 g/mol | Slight increase over natural aromatic amino acids; remains within Lipinski's Rule of 5 limits. |

| LogP (Predicted) | ~2.8 | High lipophilicity drives spontaneous insertion into lipid bilayers and hydrophobic receptor cavities. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Optimal for maintaining hydrogen bonding potential while allowing cellular penetration. |

| H-Bond Donors / Acceptors | 2 / 3 | Ensures the backbone can still participate in secondary structure formation (e.g., alpha-helices). |

| Physical State | Solid powder | Stable at room temperature under an inert atmosphere; facilitates easy handling during synthesis. |

Data derived and extrapolated from structural analogs documented in [2] and commercial repositories [3].

Mechanistic Applications in Drug Design

As a Senior Application Scientist, it is vital to understand why we select specific unnatural amino acids rather than simply knowing how to use them. The substitution of natural phenylalanine with 2-Amino-4-(4-ethylphenyl)butanoic acid is driven by two primary causalities:

-

Proteolytic Shielding: Endogenous proteases (e.g., pepsin, trypsin) have evolved to recognize specific natural amino acid sequences. The extended butanoic backbone and the bulky para-ethyl group create a steric shield, effectively disrupting the enzyme-substrate transition state and prolonging the peptide's plasma half-life.

-

Enhanced Hydrophobic Engagement: In protein-protein interaction (PPI) inhibitors, binding interfaces are often large and flat, punctuated by deep, lipophilic "hotspots." The ethyl group acts as an anchoring probe, engaging in strong van der Waals interactions within these cavities, while the phenyl ring maintains crucial

stacking capabilities.

Fig 1: Mechanistic binding interactions of 4-ethylhomophenylalanine within a receptor pocket.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

Integrating sterically bulky, unnatural amino acids requires optimized synthetic protocols. Standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions due to the steric hindrance of the extended side chain. Therefore, highly reactive uronium salts (e.g., HATU) are mandated.

The following is a self-validating protocol designed to ensure high-fidelity coupling.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

-

Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel.

-

Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Causality: Proper swelling exposes the maximum number of reactive sites within the porous resin matrix.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% Piperidine in DMF (2 × 10 minutes).

-

Wash thoroughly with DMF (5 × 1 minute).

Step 3: Amino Acid Activation and Coupling

-

Dissolve 0.4 mmol (4 equivalents) of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid and 0.38 mmol (3.8 equivalents) of HATU in minimal DMF.

-

Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the solution. The solution will turn pale yellow, indicating the formation of the active ester.

-

Add the activated mixture to the resin and agitate for 90 minutes at room temperature. Causality: The extended 90-minute coupling time (compared to the standard 30 minutes) compensates for the steric bulk of the para-ethylphenyl group.

Step 4: Self-Validating Quality Control (Kaiser Test)

-

Extract a few resin beads and wash with ethanol.

-

Apply Kaiser test reagents (Ninhydrin/Phenol/KCN).

-

Validation Logic:

-

If the beads turn blue , unreacted primary amines remain (coupling failed). Action: Repeat Step 3.

-

If the beads remain yellow/colorless , the coupling is complete. Action: Proceed to Step 5.

-

Step 5: Cleavage and Global Deprotection

-

Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Fig 2: SPPS workflow for integrating 2-Amino-4-(4-ethylphenyl)butanoic acid with QC validation.

Analytical Characterization and Validation

Upon completion of the synthesis, the peptide must be validated to confirm the successful incorporation of the unnatural amino acid without racemization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The target peptide should exhibit a mass shift corresponding to the exact mass of the 4-ethylhomophenylalanine residue (minus water for the peptide bond). For the isolated amino acid, look for the

peak at -

Reverse-Phase HPLC: Due to the high lipophilicity of the para-ethyl group, peptides incorporating this residue will exhibit significantly longer retention times on a standard C18 column compared to their wild-type (phenylalanine-containing) counterparts. A shallow gradient (e.g., 10-60% Acetonitrile over 30 minutes) is recommended to ensure baseline resolution from truncated failure sequences.

References

-

National Center for Biotechnology Information. "PubChem Database: Structural Analog and TPSA Baselines". Available at:[Link]

Solubility Profile of 2-Amino-4-(4-ethylphenyl)butanoic Acid in Water vs. Organic Solvents: A Technical Guide

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid is a highly specialized unnatural amino acid, structurally derived from homophenylalanine. Its unique molecular architecture—combining a highly polar, ionizable zwitterionic headgroup with a deeply lipophilic 4-ethylphenyl tail—creates a complex, biphasic solubility profile. This whitepaper provides a rigorous physicochemical framework, predictive solubility data, and field-proven experimental protocols for characterizing its dissolution behavior across aqueous and organic solvent systems.

Physicochemical Framework & Structural Causality

Understanding the solubility of 2-Amino-4-(4-ethylphenyl)butanoic acid requires deconstructing the thermodynamic interplay between its structural domains and the solvent matrix.

-

The Zwitterionic Core: The 2-aminobutanoic acid backbone dictates a strongly pH-dependent aqueous solubility profile. At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion. This state maximizes intermolecular electrostatic interactions (crystal lattice energy) while minimizing net charge, resulting in a U-shaped solubility-pH curve where solubility hits its absolute minimum at the pI.

-

The Lipophilic Tail: The addition of the 4-ethylphenyl group dramatically alters the hydration dynamics compared to standard canonical amino acids. Baseline studies on unsubstituted L-homophenylalanine demonstrate extraordinarily low aqueous solubility (~0.0075 mol% at 298 K) . The para-ethyl substitution further increases the hydrophobic surface area. Dissolving this tail in water requires the formation of a large, highly ordered cavity in the hydrogen-bonded water network—an entropically unfavorable process known as the hydrophobic effect.

-

Organic Solvation Enthalpy: Conversely, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), the enthalpy of solvation readily overcomes the lattice energy. The solvent's strong dipole interacts favorably with the zwitterion, while London dispersion forces effectively solvate the ethylphenyl tail without the entropic penalty seen in water.

Thermodynamic drivers of 2-Amino-4-(4-ethylphenyl)butanoic acid solubility.

Comparative Solubility Profile

Based on the structural causality outlined above, the solubility of this compound is highly divergent depending on the dielectric constant (ε) and hydrogen-bonding capacity of the solvent. Table 1 summarizes the predictive solubility ranges.

Table 1: Estimated Solubility Ranges across Solvent Classes at 298.15 K

| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism & Causality |

| Water (pH ≈ pI) | 80.1 | < 0.1 mg/mL (Very Low) | Dissolution is restricted by the high lattice energy of the zwitterion and the entropic penalty of hydrating the lipophilic tail. |

| Water (pH < 2 or pH > 10) | 80.1 | 1.0 - 5.0 mg/mL (Low) | Ionization of the carboxylate or amino group disrupts the crystal lattice, slightly improving aqueous affinity. |

| Ethanol / Methanol | 24.5 / 32.7 | 5.0 - 20.0 mg/mL (Moderate) | Amphiphilic solvation: Alcohols provide H-bonding for the headgroup and van der Waals interactions for the tail. |

| DMSO / DMF | 46.7 / 36.7 | > 50.0 mg/mL (High) | Strong dipole-dipole interactions and lack of a structured hydrogen-bond network allow rapid solvation of the entire molecule. |

Experimental Methodology: Isothermal Saturation Protocol

To empirically validate the solubility of novel unnatural amino acids, the isothermal saturation (shake-flask) method is universally recognized as the gold standard for determining true thermodynamic equilibrium . The following self-validating protocol is engineered to prevent common artifacts such as supersaturation or filter adsorption.

Step-by-Step Workflow

-

Preparation & Equilibration:

-

Add an excess amount of solid 2-Amino-4-(4-ethylphenyl)butanoic acid (~100 mg) to 1 mL of the target solvent in a sealed, temperature-controlled jacketed glass vial (set to 298.15 ± 0.1 K).

-

Agitate continuously using an orbital shaker at 300 RPM.

-

Causality & Validation: Agitation must be maintained for 24 to 72 hours. To create a self-validating system, extract 10 µL aliquots at 24h, 48h, and 72h. Thermodynamic equilibrium is only confirmed when the concentration variance between consecutive time points is <2%, effectively ruling out transient supersaturation.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to settle isothermally for 2 hours.

-

Carefully extract the supernatant using a pre-warmed syringe (to prevent temperature-drop-induced precipitation).

-

Filter the supernatant through a 0.45 µm Polytetrafluoroethylene (PTFE) membrane.

-

Causality & Validation: PTFE is strictly selected for its chemical inertness. Using standard nylon or cellulose filters can result in the hydrophobic adsorption of the 4-ethylphenyl tail to the membrane, which would artificially lower the quantified solubility.

-

-

Quantification:

-

Immediately dilute the filtered aliquot into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation.

-

Analyze via HPLC-UV (monitoring at ~210 nm for the amide backbone and ~254 nm for the phenyl ring) or LC-MS/MS.

-

Calculate the exact concentration against a 5-point standard calibration curve.

-

Step-by-step isothermal saturation (shake-flask) experimental workflow.

Strategic Formulation in Drug Development

Because the 4-ethylphenyl group severely limits aqueous solubility, direct administration or in vitro assaying of this compound in standard biological buffers (pH 7.4) will likely result in precipitation. Drug development professionals must employ formulation strategies:

-

Co-Solvency: Generate a master stock solution in 100% DMSO (where solubility is >50 mg/mL). Dilute this stock directly into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1-5% (v/v) to prevent cellular toxicity.

-

Cyclodextrin Complexation: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the 4-ethylphenyl tail, shielding it from the aqueous environment, while the polar zwitterionic headgroup remains exposed to the water, exponentially increasing apparent solubility without altering the pH.

References

-

Tenberg, V., Sadeghi, M., Schultheis, A., Joshi, M., Stein, M., & Lorenz, H. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances.[Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK.[Link]

Thermodynamic Stability and Physicochemical Profiling of 2-Amino-4-(4-ethylphenyl)butanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid (4-ethyl-homophenylalanine) represents a highly valuable class of non-canonical amino acids (ncAAs). By extending the carbon spacer between the

Solid-State Thermal Stability and Degradation Thermodynamics

Unlike many canonical amino acids that exhibit distinct, reversible melting points, homophenylalanine derivatives possess complex solid-state thermodynamic profiles. They frequently undergo pyrolysis and irreversible decomposition prior to or concurrent with melting. Recent thermodynamic studies on the parent molecule, L-homophenylalanine (L-Hpa), reveal that it does not undergo a simple melting process but rather complete decomposition at elevated temperatures (approximately >520 K).

The addition of the para-ethyl group further influences crystal lattice packing. The increased degrees of freedom in the alkyl chain disrupt the highly ordered hydrogen-bonding network typical of zwitterionic solids, typically lowering the onset temperature of thermal degradation compared to the parent L-Hpa.

Causality in Experimental Design

When profiling the thermal stability of 4-ethyl-homophenylalanine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be performed concurrently. Relying solely on DSC is a common pitfall that can lead to misinterpreting a decomposition endotherm as a melting point. TGA provides the necessary mass-loss data to confirm pyrolysis. Furthermore, using sealed stainless-steel crucibles is essential to contain volatile decomposition products and accurately measure the true enthalpy of the phase transitions without interference from sublimation[1].

Aqueous Solvation Energetics and pH-Dependent Solubility

The lipophilic nature of the 4-ethyl substitution drastically reduces the aqueous solubility of this derivative compared to standard amino acids. At its isoelectric point (pI), the zwitterionic form dominates, leading to extraordinarily low solubility. For context, the parent L-Hpa exhibits a solubility of merely 0.0075 mol% at 298 K. The 4-ethyl derivative exhibits even lower solubility due to the hydrophobic penalty of hydrating the ethyl chain.

Thermodynamic Modeling via PC-SAFT

To accurately predict solubility across different pH ranges, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is highly recommended. PC-SAFT accounts for the repulsive, dispersive, and associative (hydrogen-bonding) interactions of the zwitterion. As the pH drops below 2.5 (protonation of the carboxylate) or rises above 9.5 (deprotonation of the ammonium), the solubility increases exponentially due to the disruption of the neutral zwitterionic state.

Enantiomeric Stability and Dynamic Thermodynamic Resolution (DTR)

A critical vulnerability of

Dynamic Thermodynamic Resolution (DTR) offers an economically and thermodynamically viable pathway to achieve high enantiomeric excess from racemic mixtures. By forming a Ni(II) complex with a chiral ligand, the racemic mixture can be subjected to base-catalyzed

Causality in Experimental Design

The choice of 70 °C for DTR is not arbitrary; elevated temperatures accelerate the reversible enolate formation, ensuring that thermodynamic control outpaces any kinetic trapping of the less stable epimer, while remaining safely below the thermal degradation threshold of the organometallic complex[2].

Visualizing the Thermodynamic Workflows

Workflow for thermodynamic profiling of non-canonical amino acids.

Base-catalyzed dynamic thermodynamic resolution pathway for enantiomeric stability.

Self-Validating Experimental Protocols

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

-

Sample Preparation: Mill the 4-ethyl-homophenylalanine derivative to a uniform particle size (<50 µm) to ensure consistent heat transfer.

-

Calibration: Calibrate the DSC using indium and zinc standards to validate temperature and enthalpy accuracy.

-

Execution: Load 2–5 mg of the sample into a sealed stainless-steel crucible. Run a temperature sweep from 298 K to 600 K at a heating rate of 10 K/min under a nitrogen purge (50 mL/min).

-

Self-Validation Step: Cross-reference the DSC endotherm with the TGA mass-loss derivative (DTG). If mass loss coincides exactly with the endotherm, the transition is definitively decomposition, not a true melt.

Protocol B: pH-Dependent Solubility Measurement

-

Buffer Preparation: Prepare aqueous buffers ranging from pH 1.0 to 12.0. Critical Causality: Calibrate the pH meter at the exact target temperature of the experiment (e.g., 298 K and 328 K) to account for the temperature dependence of the buffer's pKa.

-

Equilibration: Add an excess of the solid amino acid to 10 mL of each buffer in sealed glass vials. Agitate at constant temperature for 72 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at the target temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-warmed to avoid precipitation).

-

Quantification: Analyze the solute concentration via HPLC-UV.

-

Self-Validation Step: Analyze the residual solid via Powder X-Ray Diffraction (PXRD). If the PXRD pattern matches the starting material, the thermodynamic solubility of the intended polymorph has been accurately measured. If it differs, a solvent-mediated phase transition (e.g., hydrate formation) has occurred.

Quantitative Data Summaries

The following table synthesizes the thermodynamic parameters of the parent L-Hpa against the projected parameters of the 4-ethyl derivative, illustrating the impact of the alkyl substitution.

Table 1: Thermodynamic Parameters of Homophenylalanine Derivatives

| Thermodynamic Property | L-Homophenylalanine (L-Hpa) | 4-Ethyl-Homophenylalanine (Projected) |

| Decomposition Onset (K) | ~520 | ~505 – 515 |

| Aqueous Solubility at pI, 298 K (mol%) | 0.0075 | < 0.0020 |

| Solubility Increase at pH < 2.5 | > 10-fold | > 15-fold |

| Enantiomeric Excess via DTR (%) | > 99.0[2] | > 99.0 |

References

-

Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. MDPI. [Link]

-

Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. [Link]

-

Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry.[Link]

Sources

Role of 2-Amino-4-(4-ethylphenyl)butanoic acid as a non-proteinogenic amino acid

A Strategic Guide to 4-Ethylhomophenylalanine in Medicinal Chemistry

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid , commonly referred to as 4-Ethylhomophenylalanine (4-Et-Hph) , is a specialized non-proteinogenic amino acid (NPAA). Structurally, it is a lipophilic derivative of homophenylalanine (Hph), characterized by a methylene insertion in the side chain (homo-elongation) and a para-ethyl substitution on the phenyl ring.

This guide details the synthesis, physicochemical properties, and application of 4-Et-Hph in drug development. Its primary utility lies in Peptidomimetics , particularly for Angiotensin-Converting Enzyme (ACE) inhibitors, Neutral Endopeptidase (NEP) inhibitors, and proteasome inhibitors (e.g., Carfilzomib analogues), where it serves to optimize hydrophobic interactions within the S1 or S1' binding pockets.

Chemical Identity & Structural Logic

The strategic value of 4-Et-Hph stems from its dual modification of the phenylalanine scaffold:

-

Backbone Extension (Homologation): The extra methylene group (

) increases the flexibility of the side chain, allowing the aromatic ring to access deeper hydrophobic pockets that are sterically restricted for standard phenylalanine. -

Para-Ethyl Substitution: This moiety adds significant lipophilicity and steric bulk, enhancing the compound's ability to displace water from hydrophobic active sites (entropy-driven binding) and improving membrane permeability.

| Property | Specification |

| IUPAC Name | 2-Amino-4-(4-ethylphenyl)butanoic acid |

| Common Name | 4-Ethylhomophenylalanine |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Chirality | L-isomer (S-configuration) is the bioactive standard |

| pKa Values (Calc) | |

| LogP (Calc) | ~2.8 (High Lipophilicity) |

Synthesis Protocol: Asymmetric Alkylation

Expertise Note: While enzymatic routes (transaminases) exist for homophenylalanine, the Ni(II)-Schiff Base Complex method is the industry standard for creating specific para-substituted analogues like 4-Et-Hph. This method guarantees high enantiomeric excess (>98% ee) and scalability.

Phase 1: Preparation of the Electrophile

Reagent: 1-(2-Bromoethyl)-4-ethylbenzene. Protocol:

-

Start with 2-(4-ethylphenyl)ethanol .

-

Treat with

(0.35 eq) in dry DCM at 0°C. -

Stir for 4 hours, quench with

, and extract. -

Validation:

NMR must show triplet at

Phase 2: Asymmetric Alkylation (The Ni-BPB Route)

Reagent: Ni(II)-complex of glycine Schiff base with chiral auxiliary (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

Step-by-Step Workflow:

-

Deprotonation: Dissolve the Ni-Glycine-BPB complex (1.0 eq) in DMF under Argon. Add finely ground KOH (5.0 eq). The solution will turn deep red, indicating enolate formation.

-

Alkylation: Add 1-(2-Bromoethyl)-4-ethylbenzene (1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 2-4 hours. The steric bulk of the auxiliary directs the electrophile to the re-face, yielding the (S)-amino acid precursor.

-

Quench: Pour into ice water. Filter the precipitated alkylated complex (Red solid).

-

Hydrolysis (Disassembly):

-

Suspend the red solid in MeOH/HCl (3N). Reflux for 30 mins.

-

The complex dissociates: The chiral auxiliary (BPB) remains in the organic phase; the free amino acid and

migrate to the aqueous phase.

-

-

Purification:

-

Extract BPB with DCM (Recycle this!).

-

Load aqueous phase onto a Dowex 50W (H+ form) ion-exchange column.

-

Elute 4-Et-Hph with 10%

. -

Recrystallize from Water/Ethanol.

-

Mechanism Visualization

The following diagram illustrates the stereochemical control and workflow of the synthesis.

Figure 1: Asymmetric synthesis workflow via Ni(II)-BPB complex, ensuring high enantiomeric purity.

Applications in Drug Design

A. ACE and NEP Inhibition

Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) are metalloproteases with deep hydrophobic pockets (S1' subsite).

-

Mechanism: The homophenylalanine scaffold mimics the transition state of the natural substrate.

-

Role of 4-Ethyl: The para-ethyl group extends further into the hydrophobic S1' pocket than the unsubstituted phenyl ring of Enalapril. This "tight-fit" increases binding affinity (

) and selectivity against related proteases. -

Reference Case: This logic mirrors the development of Omapatrilat and Sampatrilat , where hydrophobic bulk is tuned to balance dual inhibition.

B. Proteasome Inhibitors (Carfilzomib Analogues)

Carfilzomib (Kyprolis) utilizes a homophenylalanine residue in the P1 position.

-

Optimization: Substituting Hph with 4-Et-Hph in the P1 position can enhance potency against the

5 subunit of the 20S proteasome by maximizing van der Waals contacts in the specificity pocket.

C. Peptide Stability Enhancement

Incorporating 4-Et-Hph into bioactive peptides protects against proteolytic degradation.

-

Steric Shielding: The bulky ethyl group hinders the approach of digestive enzymes (Trypsin/Chymotrypsin).

-

Lipophilicity: Increases the peptide's ability to cross the Blood-Brain Barrier (BBB).

Figure 2: Structure-Activity Relationship (SAR) mapping of 4-Et-Hph features to pharmacological outcomes.

Analytical Validation Standards

To ensure "Trustworthiness" in your experimental setup, use these self-validating parameters:

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Retention Time: 4-Et-Hph will elute significantly later than Homophenylalanine due to the ethyl group.

-

-

Chiral HPLC:

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).

-

Standard: Co-inject with racemic mixture to verify separation of L- and D- enantiomers.

-

-

NMR Verification:

-

Look for the characteristic ethyl quartet (~2.6 ppm) and triplet (~1.2 ppm) coupled to the aromatic system.

-

References

-

Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic Synthesis of Homophenylalanine and Its Role in ACE Inhibitors. Retrieved from [Link]

-

American Society for Microbiology (ASM). (2012). Identification of Homophenylalanine Biosynthetic Genes and Application to Microbial Production. Retrieved from [Link]

-

MDPI. (2019). Preparative Method for Asymmetric Synthesis of 2-Amino-4-arylbutanoic Acids via Ni-Complex. Retrieved from [Link]

Structural analogs of 2-Amino-4-(4-ethylphenyl)butanoic acid in medicinal chemistry

An In-depth Technical Guide to the Structural Analogs of 2-Amino-4-phenylbutanoic Acid Derivatives in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids represent a burgeoning frontier in medicinal chemistry, offering novel scaffolds for the development of targeted therapeutics. Among these, derivatives of 2-amino-4-phenylbutanoic acid are of significant interest due to their structural resemblance to endogenous amino acids and the synthetic tractability of the phenyl ring for chemical modification. This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogs based on the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold. We will delve into the causal reasoning behind experimental designs, detail robust protocols for synthesis and screening, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of molecules.

Introduction: The Promise of Phenyl-Substituted Amino Acids

The 2-amino-4-phenylbutanoic acid core structure presents a versatile platform for drug discovery. The presence of a chiral center, an amino group, a carboxylic acid, and an aromatic ring provides multiple points for modification, enabling the fine-tuning of physicochemical and pharmacological properties. The exemplar scaffold for this guide, 2-Amino-4-(4-ethylphenyl)butanoic acid, while not extensively described in current literature, serves as a pertinent model for exploring the medicinal chemistry potential of this class. The ethyl group on the phenyl ring suggests a focus on modulating lipophilicity and van der Waals interactions within target binding pockets.

The development of structural analogs of such non-canonical amino acids is a cornerstone of modern drug design.[][2] These novel molecules can act as enzyme inhibitors, receptor agonists or antagonists, or disrupt protein-protein interactions. Their utility is particularly pronounced in fields such as neuropharmacology, oncology, and immunology, where they can mimic or block the function of natural amino acids to achieve a therapeutic effect.[]

Rationale for Analog Development: A Strategy for Optimization

The journey from a hit compound to a clinical candidate is one of iterative optimization. The development of structural analogs is central to this process, with each modification aimed at enhancing a specific property of the molecule.[3][4] The primary goals of analog synthesis in the context of the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold include:

-

Potency Enhancement: Modifications to the structure can improve the binding affinity for the biological target, leading to a lower effective dose.

-

Selectivity Improvement: Chemical alterations can increase the compound's specificity for the desired target over off-targets, thereby reducing side effects.[5]

-

Pharmacokinetic Optimization: Adjustments to the molecule's properties, such as lipophilicity and metabolic stability, can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Exploration of Structure-Activity Relationships (SAR): A systematic analoging strategy allows for the mapping of the chemical space around a core scaffold, providing a deeper understanding of the molecular features required for biological activity.[3][4][6]

The following diagram illustrates the iterative cycle of analog design and evaluation in a typical drug discovery workflow.

Caption: Iterative workflow for the design and optimization of structural analogs.

Key Structural Analog Classes and Design Strategies

Based on the 2-amino-4-(4-ethylphenyl)butanoic acid scaffold, several classes of analogs can be envisioned to probe the SAR and optimize for therapeutic potential.

Phenyl Ring Modifications

The phenyl ring is a prime target for modification to explore electronic and steric effects on target binding.

-

Positional Isomerism: Moving the ethyl group to the ortho or meta positions can probe the spatial requirements of the binding pocket.

-

Substitution with Electron-Donating and -Withdrawing Groups: The introduction of groups such as methoxy (-OCH3), chloro (-Cl), or nitro (-NO2) can alter the electronic properties of the ring, potentially influencing binding affinity and metabolic stability.[5][7]

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like pyridine or thiazole can introduce heteroatoms that may form additional hydrogen bonds with the target, enhancing potency and selectivity.[7][8]

Butanoic Acid Chain Alterations

Modifications to the aliphatic chain can impact the compound's conformation and flexibility.

-

Constrained Analogs: Introducing conformational rigidity through cyclization (e.g., forming a cyclopropyl ring within the chain) or by introducing double or triple bonds can "lock" the molecule into a bioactive conformation, potentially increasing potency.[9]

-

Chain Length Variation: Synthesizing homologous amino acids with shorter (propanoic) or longer (pentanoic) chains can help determine the optimal distance between the amino/acid functions and the aromatic ring for target engagement.

-

Fluorination: The introduction of fluorine atoms, particularly at the C4 position to create analogs like 2-amino-4,4,4-trifluorobutanoic acid derivatives, can enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine.[10][11]

Amino and Carboxylic Acid Group Modifications

The functional groups of the amino acid backbone are critical for its chemical properties and biological interactions.

-

N-Acylation: Acylation of the amino group can introduce new interaction points and modulate the compound's polarity.

-

Esterification: Converting the carboxylic acid to an ester can create a prodrug that may have improved cell permeability, which is then hydrolyzed in vivo to release the active compound.

-

Amide Formation: Coupling the carboxylic acid with other amines can lead to peptidomimetics or other novel chemical entities.[12]

Synthetic Methodologies

The synthesis of non-proteinogenic amino acids often requires specialized methods to control stereochemistry and achieve the desired structural diversity.

General Asymmetric Synthesis of Phenyl-Substituted Aminobutanoic Acids

A common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis via a Chiral Auxiliary

-

Complex Formation: A chiral auxiliary, such as a (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone (BPB)-derived Schiff base, is complexed with a nickel(II) salt and glycine to form a chiral Ni(II) complex.[11]

-

Deprotonation: The complex is treated with a strong base, such as sodium ethoxide, at low temperature (-78 °C) to generate a nucleophilic glycine enolate.

-

Alkylation: The enolate is reacted with a substituted benzyl halide (e.g., 4-ethylbenzyl bromide) to introduce the desired phenylalkyl side chain. The chiral auxiliary directs the stereoselective addition.

-

Hydrolysis and Auxiliary Removal: The resulting complex is hydrolyzed with aqueous acid to release the desired amino acid and the recyclable chiral auxiliary.

-

Purification: The crude amino acid is purified by ion-exchange chromatography or crystallization.

Synthesis of Chain-Modified Analogs

The synthesis of analogs with modified chains often requires bespoke synthetic routes. For example, the synthesis of constrained cyclopropyl analogs can be achieved through a Horner-Emmons reaction followed by cyclopropanation with diazomethane.[9]

Biological Evaluation and Structure-Activity Relationships (SAR)

A robust screening cascade is essential for evaluating the biological activity of newly synthesized analogs.

Primary Screening: Target-Based Assays

If the biological target is known (e.g., an enzyme or receptor), a target-based assay is the first step.

Protocol: Enzyme Inhibition Assay (Hypothetical Kinase Target)

-

Reagent Preparation: Prepare solutions of the kinase, its substrate (a peptide), ATP, and the test compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Reaction Initiation: In a 96-well plate, combine the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP.

-

Reaction Quenching and Detection: After a set time, stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Cell-Based Assays

Cell-based assays are used to confirm the activity of the compounds in a more biologically relevant context.

Protocol: Antiproliferative Assay (e.g., in a Cancer Cell Line)

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Analysis

The data from these assays are used to build a SAR model.[3][4][6]

Table 1: Hypothetical SAR Data for 2-Amino-4-(4-ethylphenyl)butanoic Acid Analogs

| Compound ID | R1 (Phenyl Substitution) | R2 (Chain Modification) | Kinase Inhibition IC50 (nM) | A549 GI50 (µM) |

| 1 | 4-Ethyl | -CH2- | 500 | 10 |

| 2 | 4-Chloro | -CH2- | 250 | 5 |

| 3 | 4-Methoxy | -CH2- | 800 | 25 |

| 4 | 4-Ethyl | (E)-CH=CH- | 150 | 2 |

| 5 | 4-Ethyl | -CF2- | 100 | 1.5 |

From this hypothetical data, several SAR insights can be drawn:

-

An electron-withdrawing group at the 4-position of the phenyl ring (Compound 2) is more favorable for kinase inhibition than an electron-donating group (Compound 3).

-

Introducing conformational constraint via a double bond (Compound 4) or fluorination of the side chain (Compound 5) significantly improves both target engagement and cellular activity.

The following diagram illustrates the key modification points on the scaffold and their potential impact on activity.

Caption: Key modification points for SAR studies on the 2-amino-4-phenylbutanoic acid scaffold. (Note: A chemical structure image would be used in a full implementation).

Potential Therapeutic Applications

Given the diverse biological activities reported for similar amino acid derivatives, analogs of 2-amino-4-(4-ethylphenyl)butanoic acid could have potential in several therapeutic areas:

-

Oncology: As inhibitors of enzymes involved in cancer cell proliferation and survival, such as kinases or amino acid transporters.[13][15]

-

Neurodegenerative Diseases: As modulators of neurotransmitter receptors, such as glutamate receptors, which are implicated in diseases like Alzheimer's and Parkinson's.[9]

-

Inflammatory Disorders: As inhibitors of inflammatory enzymes or pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) with propionic acid scaffolds are well-established, suggesting that related butanoic acid derivatives could also have anti-inflammatory properties.[16][17]

Future Perspectives

The 2-amino-4-phenylbutanoic acid scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. Future work in this area should focus on:

-

Target Identification: For compounds with interesting phenotypic effects, identifying the specific molecular target(s) will be crucial for further development.

-

In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profile.[18]

-

Advanced Drug Delivery: The development of novel formulations or drug delivery systems could enhance the therapeutic potential of these compounds by improving their bioavailability and targeting to the site of action.

References

-

Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-9. Retrieved from [Link]

-

Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 985-990. Retrieved from [Link]

-

Assaf, Z., et al. (2015). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. Tetrahedron: Asymmetry, 26(1), 40-45. Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ACS Omega, 4(25), 21011-21016. Retrieved from [Link]

-

Stepanyan, S. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 603-606. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

SlideShare. (2016). Structures Activity Relationship. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-amino-4-(ethylselanyl)butanoic acid. Retrieved from [Link]

-

Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. Retrieved from [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propionic acid for analgesic and antiinflammatory activity and ulcerogenicity. Retrieved from [Link]

-

Gornicka, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2201. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. Retrieved from [Link]

-

Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1011. Retrieved from [Link]

-

ResearchGate. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]

-

Syrovaya, A. O., et al. (2022). Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute, (4), 5-11. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1189445. Retrieved from [Link]

-

El-Sayed, W. M., & Al-Bassam, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

Sources

- 2. Pharmacological activity of amino acids and prospects for the creation of drugs based on them | Annals of Mechnikov's Institute [journals.uran.ua]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. mdpi.com [mdpi.com]

- 6. repository.limu.edu.ly [repository.limu.edu.ly]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 9. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 120200-07-9: (2R)-2-Amino-4,4,4-trifluorobutanoic acid [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 14. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]

- 15. 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Step-by-step synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid

Application Note: Step-by-Step Synthesis of 2-Amino-4-(4-ethylphenyl)butanoic Acid

Introduction & Strategic Rationale

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development. These modifications enhance proteolytic stability, alter lipophilicity, and rigidify peptide conformations to improve target binding. 2-Amino-4-(4-ethylphenyl)butanoic acid —an analog of homophenylalanine featuring a para-ethyl substitution—is particularly valuable for probing deep, hydrophobic binding pockets in target receptors.

This application note details a robust, scalable, and self-validating synthetic route using the classic diethyl acetamidomalonate (DEAM) alkylation methodology. For bulky, hydrophobic side chains, this approach is highly favored over the Strecker synthesis due to its superior thermodynamic control, high yields, and the avoidance of highly toxic cyanide reagents.

Mechanistic Dynamics & Causality

To ensure a successful synthesis, it is critical to understand the causality behind the reagent selection. The synthesis operates through a three-stage cascade:

-

Thermodynamic Enolate Formation: DEAM contains a highly acidic

-proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Bimolecular Nucleophilic Substitution (

): The resonance-stabilized DEAM enolate acts as a soft nucleophile, attacking the primary alkyl halide, 1-(2-bromoethyl)-4-ethylbenzene. Because the electrophile is a primary bromide, the -

Hydrolysis and Thermal Decarboxylation: Refluxing the alkylated intermediate in 6M HCl serves a dual purpose. First, the highly acidic conditions hydrolyze both the ethyl esters and the robust acetamido protecting group. Second, the elevated temperature drives the thermal decarboxylation of the resulting

-dicarboxylic acid (aminomalonic acid intermediate) via a cyclic six-membered transition state, releasing

Experimental Workflow Visualization

Workflow for the synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid via DEAM alkylation.

Step-by-Step Protocol

Note: This protocol is scaled for a 10 mmol synthesis. Ensure all glassware is oven-dried and the alkylation step is performed under an inert nitrogen atmosphere.

Step 1: Enolate Generation

-

Charge a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 20 mL of anhydrous absolute ethanol.

-

Add 3.56 mL of a 21% wt. solution of sodium ethoxide in ethanol (11.0 mmol, 1.1 eq).

-

Add 2.28 g of diethyl acetamidomalonate (10.5 mmol, 1.05 eq) in one portion.

-

In-Process Control (IPC): Stir at room temperature for 30 minutes. The suspension will transition into a clear, pale-yellow solution, visually validating the complete formation of the soluble enolate.

Step 2: Alkylation

-

To the enolate solution, add 2.13 g of 1-(2-bromoethyl)-4-ethylbenzene (10.0 mmol, 1.0 eq) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to a gentle reflux (approx. 80°C) for 6 hours.

-

IPC: Monitor the reaction visually and analytically. A fine white precipitate (NaBr) will form, indicating successful substitution. Confirm completion via TLC (Hexanes/EtOAc 7:3); the alkyl bromide spot (

) should completely disappear. -

Cool to room temperature, filter the mixture through a Celite pad to remove the NaBr salts, and concentrate the filtrate under reduced pressure to yield the crude alkylated intermediate as a viscous oil.

Step 3: Hydrolysis and Decarboxylation

-

Transfer the crude oil to a 50 mL round-bottom flask.

-

Add 15 mL of 6M Hydrochloric Acid (HCl).

-

Heat the mixture to a vigorous reflux (105°C) for 12-16 hours.

-

IPC: Attach a bubbler to the condenser. The continuous evolution of gas (

) validates that decarboxylation is actively occurring. The reaction is complete when gas evolution ceases and LC-MS confirms the presence of the target mass (

Step 4: Isoelectric Precipitation (Isolation)

-

Cool the acidic hydrolysate to room temperature and extract with diethyl ether (2 x 10 mL) to remove unreacted lipophilic impurities. Discard the organic layer.

-

Transfer the aqueous layer to a beaker and cool in an ice bath to 0-5°C.

-

Slowly add concentrated Ammonium Hydroxide (

) dropwise while continuously monitoring with a pH meter. -

IPC: Adjust the pH to exactly 5.5 - 6.0 (the theoretical isoelectric point of the amino acid). A dense white precipitate of the zwitterionic free amino acid will crash out of the solution.

-

Collect the precipitate via vacuum filtration, wash sequentially with ice-cold water (10 mL) and cold ethanol (5 mL), and dry under high vacuum for 24 hours.

Quantitative Data & Analytical Standards

The following tables summarize the stoichiometric parameters and the expected analytical characterization data for the self-validating workflow.

Table 1: Stoichiometric Summary (10 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| Diethyl acetamidomalonate | 217.22 | 1.05 | 2.28 g | Nucleophile Precursor |

| Sodium ethoxide (21% in EtOH) | 68.05 | 1.10 | 3.56 mL | Base |

| 1-(2-bromoethyl)-4-ethylbenzene | 213.12 | 1.00 | 2.13 g | Electrophile |

| Absolute Ethanol | 46.07 | Solvent | 20 mL | Protic Solvent |

| 6M Hydrochloric Acid | 36.46 | Excess | 15 mL | Hydrolysis/Decarboxylation |

| Target Amino Acid | 207.27 | 1.00 (Theoretical) | 2.07 g | Final Product |

Table 2: Expected Analytical Characterization

| Analytical Technique | Expected Result / Parameter | Diagnostic Significance |

| LC-MS (ESI+) | Confirms the molecular weight of the fully deprotected target. | |

| Confirms the para-substituted aromatic ring system. | ||

| Confirms the | ||

| Confirms the terminal methyl group of the para-ethyl substituent. | ||

| Yield | 65 - 75% (Over 3 steps) | Demonstrates the efficiency of the DEAM methodology for bulky side chains. |

References

Application Note: Advanced Fmoc Protection and Coupling Strategies for 2-Amino-4-(4-ethylphenyl)butanoic Acid in Solid-Phase Peptide Synthesis

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery and development.[1] These novel building blocks allow for the fine-tuning of pharmacological properties, including enhanced metabolic stability, increased potency, and improved receptor selectivity.[1] 2-Amino-4-(4-ethylphenyl)butanoic acid is a non-proteinogenic amino acid characterized by a bulky and hydrophobic 4-ethylphenyl side chain.[] Its unique structure offers the potential to create peptides with novel therapeutic applications.

This application note provides a comprehensive guide to the successful incorporation of Fmoc-protected 2-Amino-4-(4-ethylphenyl)butanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will address the inherent challenges posed by its sterically hindered and hydrophobic nature and provide detailed protocols and optimization strategies to ensure high coupling efficiency and peptide purity.

Understanding the Challenges: Steric Hindrance and Hydrophobicity

The successful incorporation of 2-Amino-4-(4-ethylphenyl)butanoic acid into a growing peptide chain via Fmoc-SPPS requires careful consideration of its unique structural features. The bulky 4-ethylphenyl group presents significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[3][4] This can lead to slower reaction rates and incomplete coupling reactions.[5]

Furthermore, the hydrophobic nature of the side chain can promote peptide aggregation on the solid support, particularly in longer or hydrophobic sequences.[6][7] This aggregation can physically block reactive sites, leading to truncated or deletion sequences that are difficult to separate from the target peptide during purification.

Core Principles of Fmoc-SPPS

Fmoc-based SPPS is the preferred method for peptide synthesis due to its mild reaction conditions.[8][9] The synthesis cycle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[9][10] Each cycle consists of two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[9]

The efficiency of each coupling step is critical to the overall success of the synthesis, with a target of >99% completion for each cycle to achieve a high-purity final product.[11]

Recommended Fmoc Protection Strategy

The α-amino group of 2-Amino-4-(4-ethylphenyl)butanoic acid should be protected with the Fmoc group. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent such as Fmoc-Cl or Fmoc-OSu under basic conditions.[9] It is crucial to start with a high-purity Fmoc-protected amino acid derivative to avoid the introduction of impurities during synthesis.[12]

Optimized Coupling Protocols for Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

Due to the steric hindrance of the 4-ethylphenyl side chain, standard coupling conditions may not be sufficient to achieve complete and efficient incorporation. The following protocols are designed to overcome these challenges.

Protocol 1: High-Efficiency Coupling using Aminium/Uronium Reagents

This protocol utilizes highly reactive aminium/uronium-based coupling reagents to overcome the steric barrier.

Materials:

-

Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

-

Resin-bound peptide with a free N-terminal amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 5 mL per gram of resin).

-

Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid and 3-5 equivalents of HATU or HCTU in DMF.[1]

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.[1]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.[3]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or proceed to a double coupling.[1]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

Protocol 2: Double Coupling Strategy

For particularly difficult couplings, a double coupling strategy can be employed to drive the reaction to completion.

Procedure:

-

Follow steps 1-5 of Protocol 1.

-

After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 x 5 mL per gram of resin).

-

Prepare a fresh solution of activated Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid as described in steps 2 and 3 of Protocol 1.

-

Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

-

Wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

Monitoring Coupling Efficiency

Relying solely on qualitative tests like the Kaiser test may not be sufficient for challenging couplings. Quantitative methods are recommended to ensure the highest purity of the final peptide.

Protocol 3: HPLC-Based Monitoring of Coupling Efficiency

High-Performance Liquid Chromatography (HPLC) provides an accurate assessment of coupling efficiency by analyzing a small, cleaved portion of the resin-bound peptide.[11]

Procedure:

-

Sample Collection: After the coupling reaction and subsequent washing steps, collect a small aliquot of the resin (approximately 10-20 mg).

-

Drying: Dry the resin sample under a vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the solid support.

-

Precipitation and Isolation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge the mixture, and decant the ether. Dissolve the crude peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).[11]

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used for peptide analysis.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from approximately 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.[11]

-

-

Data Analysis: Analyze the chromatogram to determine the ratio of the desired peptide to any deletion sequences (the peptide lacking the newly added 2-Amino-4-(4-ethylphenyl)butanoic acid). This ratio provides a quantitative measure of the coupling efficiency.

Data Presentation: Optimizing Coupling Conditions

The following table summarizes key parameters and recommended strategies for optimizing the coupling of Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid.

| Parameter | Standard Condition | Recommended Optimization for 2-Amino-4-(4-ethylphenyl)butanoic acid | Rationale |

| Coupling Reagent | DIC/HOBt | HATU, HBTU, HCTU, PyBOP | More potent activating reagents are necessary to overcome steric hindrance.[3][13] |

| Equivalents of Amino Acid | 3-5 | 4-6 | A higher concentration can help drive the reaction to completion. |

| Solvent | DMF | NMP or a mixture of DCM/DMF/NMP | NMP has superior solvating properties which can help to reduce peptide aggregation.[3] |

| Reaction Time | 30-60 minutes | 1-4 hours, or overnight | Slower reaction kinetics due to steric hindrance require longer coupling times.[3] |

| Temperature | Room Temperature | Room Temperature to 40°C (with caution) | Gentle heating can increase the reaction rate, but must be carefully controlled to avoid racemization.[3] |

| Monitoring | Kaiser Test | Kaiser Test followed by HPLC analysis of a cleaved aliquot | Provides both qualitative and quantitative assessment of coupling efficiency.[11] |

Experimental Workflow and Diagrams

SPPS Cycle for Incorporating Fmoc-2-Amino-4-(4-ethylphenyl)butanoic acid

Caption: Workflow of a single SPPS cycle for the incorporation of a new amino acid.

Decision Tree for Troubleshooting Incomplete Coupling

Caption: A decision-making workflow for addressing incomplete coupling reactions.

Conclusion

The successful incorporation of sterically hindered and hydrophobic unnatural amino acids like 2-Amino-4-(4-ethylphenyl)butanoic acid into peptides requires a departure from standard SPPS protocols. By employing more potent coupling reagents, optimizing reaction times and solvents, and utilizing robust monitoring techniques, researchers can effectively overcome the challenges associated with these valuable building blocks. The strategies outlined in this application note provide a solid foundation for the development of novel peptides with unique therapeutic potential.

References

- BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.

- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 42(5), 440-451.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1046-1054.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162.

- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.

- MilliporeSigma. (n.d.).

- Nowick, J. S., et al. (2020).

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-454.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.

- AAPPTec. (n.d.).

- BOC Sciences. (n.d.). CAS 139879-17-7 (2-Amino-4-(4-amino-phenyl)-butyric acid).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.mblintl.com [blog.mblintl.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Application Note: Scalable Production of 2-Amino-4-(4-ethylphenyl)butanoic Acid (4-Ethyl-L-HPA)

Executive Summary

2-Amino-4-(4-ethylphenyl)butanoic acid (also known as 4-Ethyl-L-Homophenylalanine ) is a critical non-canonical amino acid intermediate. It serves as a chiral building block for next-generation ACE inhibitors, neutral endopeptidase (NEP) inhibitors, and peptide-based therapeutics where the 4-ethyl group provides enhanced lipophilicity and receptor binding affinity compared to the unsubstituted homophenylalanine parent.

This application note details two scalable production methodologies:

-

Route A (Biocatalytic): A Transaminase (TA)-mediated asymmetric synthesis.[1] This is the recommended Gold Standard for GMP scale-up due to high enantioselectivity (

) and green chemistry metrics. -

Route B (Chemical): Phase-Transfer Catalyzed (PTC) alkylation of glycine Schiff bases. This serves as a robust alternative for facilities lacking biocatalysis infrastructure.

Strategic Route Selection

The choice between biocatalytic and chemical routes depends on scale, available equipment, and waste disposal constraints.

| Feature | Route A: Biocatalytic (Transaminase) | Route B: Chemical (PTC Alkylation) |

| Chirality | Intrinsic ( | Racemic (requires resolution) or Enantioselective (requires expensive chiral catalysts). |

| Step Count | 2 Steps (Precursor Synthesis + Biotransformation). | 3-4 Steps (Protection, Alkylation, Hydrolysis).[2] |

| Atom Economy | High. Byproducts are often recyclable. | Moderate. Stoichiometric waste from leaving groups. |

| Scalability | Linear scalability in bioreactors. | Exothermic risks at scale; solvent heavy. |

| Cost Driver | Enzyme cost (mitigated by immobilization). | Chiral catalyst/auxiliary cost. |

Route A: Biocatalytic Synthesis (The "Green" Standard)

Principle

This method utilizes an

Key Mechanistic Insight: The reaction equilibrium is often unfavorable. To drive the reaction to completion, we utilize an amine donor system where the co-product is removed or spontaneously cyclizes.[1][3][4][5] The L-Aspartate system is preferred because the co-product (oxaloacetate) spontaneously decarboxylates or can be coupled with a second enzyme, rendering the reaction irreversible.

Workflow Diagram

Figure 1: Chemo-enzymatic workflow for 4-Ethyl-L-HPA production.

Detailed Protocol

Phase 1: Precursor Synthesis (Keto Acid)

Reagents: 4-Ethylbenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.

-

Condensation: Charge a reactor with 4-ethylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride. Heat to 120°C for 4 hours to form the azlactone.

-

Hydrolysis: Cool the mixture and add water/acetone (1:1). Reflux for 3 hours to open the ring and hydrolyze the enol ester.

-

Isolation: Acidify to pH 2.0 with HCl. The keto-acid, 2-oxo-4-(4-ethylphenyl)butanoic acid , precipitates. Filter and dry.[6][7]

-

Checkpoint: Verify structure via

H-NMR (look for disappearance of aldehyde proton).

-

Phase 2: Enzymatic Transamination

Reagents: Keto-acid precursor, L-Aspartate, Pyridoxal-5'-phosphate (PLP), Transaminase (e.g., E. coli AspAT variant or commercial

-

Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM PLP (cofactor).

-

Substrate Loading: Dissolve the keto-acid (50 mM) in the buffer.

-

Donor Addition: Add L-Aspartate (1.5 eq).

-

Reaction Initiation: Add Transaminase enzyme preparation (lyophilized powder or immobilized beads, approx 5 U/mL).

-

Incubation: Stir at 30°C, 150 rpm for 24 hours.

-

Workup:

-

Heat to 90°C for 10 mins to denature enzyme (if not immobilized).

-

Filter cell debris/protein.

-

Load filtrate onto a cation exchange column (Dowex 50W). Elute with 1M

. -

Concentrate and crystallize from Ethanol/Water.